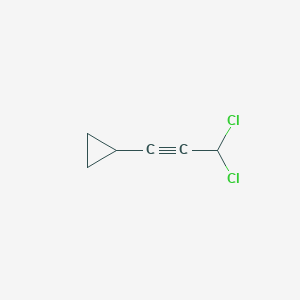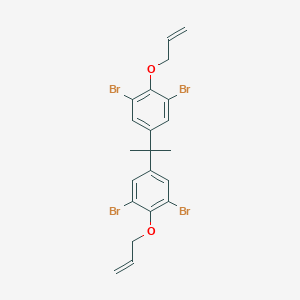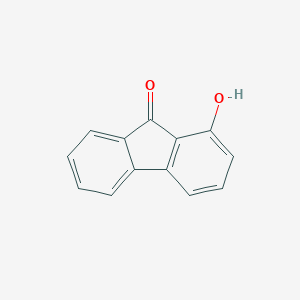
1-Hydroxyfluoren-9-one
概要
説明
1-Hydroxyfluoren-9-one, also known as 1-Hydroxy-9H-fluoren-9-one, is a chemical compound with the molecular formula C13H8O2 . It is an intermediate in synthesizing Fluoren-1-ol, a metabolite of the PAH micropollutant Fluorene . It is used as biomarkers to evaluate exposure to PAHs and environmental tobacco smoke in the general population .
Synthesis Analysis
The synthesis of 1-Hydroxyfluoren-9-one involves the reaction of lithiated bromobenzene with aromatic aldehydes . This reaction delivers diarylmethanols that are then oxidized . The compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions .Molecular Structure Analysis
The molecular structure of 1-Hydroxyfluoren-9-one is characterized by a molecular weight of 196.206 and a LogP of 3.55 . The InChI Key is QUUNMPSDKIURJD-UHFFFAOYSA-N .Chemical Reactions Analysis
The excited state intramolecular proton transfer (ESIPT) dynamics of the 1-hydroxy-9H-fluoren-9-one chromophore has been investigated theoretically . The calculated bond lengths and angles, hydrogen bond energies, and infrared vibrational spectra involved in the hydrogen bonding of O–H···O indicated that the intramolecular hydrogen bond was strengthened in the S1 state .Physical And Chemical Properties Analysis
1-Hydroxyfluoren-9-one is a yellow to orange crystalline solid . It has a melting point of 116-119 °C, a boiling point of 293.09°C (rough estimate), and a density of 1.1482 (rough estimate) . It is soluble in Dichloromethane and Ethyl Acetate .科学的研究の応用
1-Hydroxy-9-fluorenone Applications in Scientific Research
Organic Synthesis: 1-Hydroxy-9-fluorenone serves as an intermediate in organic synthesis, facilitating the creation of various organic compounds. It’s particularly useful in synthesizing dyes, fluorescent agents, and cosmetic materials due to its chemical properties .
Fluorescent Probing: In biological studies, 1-Hydroxy-9-fluorenone is employed as a fluorescent probe. Its ability to absorb and emit light makes it valuable for tracking and analyzing biological processes.
Environmental Analysis: The compound is used in environmental analysis to study the degradation pathways of pollutants. For example, it’s an intermediate in the breakdown of fluorene by Pseudomonas sp., leading to products like phthalate and protocatechuic acid .
Material Science: In material science, 1-Hydroxy-9-fluorenone is used to enhance the solubility and stability of materials in aqueous solutions. This is achieved through hydrogen bonding, which improves intermolecular interactions .
Photophysics Research: The photophysical properties of 1-Hydroxy-9-fluorenone are studied in various solvents. This research is crucial for understanding its behavior in different environments and potential applications in optoelectronics .
Solar Cell Development: This compound is also explored as a core electron withdrawing block in non-fullerene acceptors for organic solar cells (OSCs). Its incorporation into OSCs aims to improve their efficiency and viability .
作用機序
Target of Action
1-Hydroxy-9-fluorenone, also known as 1-Hydroxyfluoren-9-one, primarily targets the Pseudomonas sp. strain SMT-1 . This strain has been found to degrade fluorene, a polycyclic aromatic hydrocarbon (PAH), via a pathway initiated through monooxygenation of fluorene on the C-9 position .
Mode of Action
The compound’s interaction with its targets involves an Excited State Intramolecular Proton Transfer (ESIPT) mechanism . The ESIPT dynamics of 1-Hydroxy-9-fluorenone were investigated theoretically, and it was found that the intramolecular hydrogen bond was strengthened in the S1 state . This process is crucial for the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The degradation of fluorene by Pseudomonas sp. strain SMT-1 involves several biochemical pathways. The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . These intermediates are part of the involved catabolic pathway of fluorene .
Pharmacokinetics
The compound is a yellow to orange crystalline solid and is soluble in dichloromethane and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 1-Hydroxy-9-fluorenone’s action are primarily related to its role in the degradation of fluorene. The compound is an intermediate in synthesizing Fluoren-1-ol, a metabolite of the PAH micropollutant Fluorene, with potential mutagenic effects . It is used as biomarkers to evaluate exposure to PAHs and environmental tobacco smoke in the general population .
Action Environment
The action of 1-Hydroxy-9-fluorenone can be influenced by environmental factors. For instance, the formation of 1:1 and 1:2 complexes with β-cyclodextrin (β-CD) has been reported, with an unusual red shift in emission observed at higher concentrations of β-CD . This suggests that the compound’s action, efficacy, and stability can be affected by its environment, particularly the presence of other molecules like β-CD .
Safety and Hazards
1-Hydroxyfluoren-9-one may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
将来の方向性
特性
IUPAC Name |
1-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUNMPSDKIURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212855 | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyfluoren-9-one | |
CAS RN |
6344-60-1 | |
| Record name | 1-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-hydroxy-9-fluorenone formed in biological systems?
A: 1-Hydroxy-9-fluorenone is identified as a metabolite in the bacterial degradation of fluorene. Specifically, it is formed through the angular dioxygenation of 9-fluorenone by microorganisms like Pseudomonas sp. F274. [] This process leads to the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one, which can then be dehydrated to yield 1-hydroxy-9-fluorenone. []
Q2: What are the major products observed in the photo-oxygenation of fluorenyl ethyl sulfide?
A: Both dye-sensitized and 9,10-dicyanoanthracene (DCA)-sensitized photo-oxygenation of fluorenyl ethyl sulfide produce a similar product profile. [] The major products identified include:
Q3: Does the structure of fluorenylidene derivatives influence their photo-oxygenation reactions?
A: Yes, research suggests that the substituents on the exocyclic carbon atom of fluorenylidene derivatives can influence the outcome of their photosensitized oxygenation reactions. []
Q4: Are there any known bacteria capable of utilizing fluorene as a sole carbon and energy source?
A: Yes, Staphylococcus auriculans DBF63 has been isolated and shown to utilize both dibenzofuran and fluorene as its sole carbon and energy source. [] This bacterium produces several metabolites during fluorene degradation, including 1-hydroxy-9-fluorenone. []
Q5: What is the significance of the chirality observed in biologically produced 1,1a-dihydroxy-1-hydrofluoren-9-one?
A: The isolation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one as a single enantiomer with a proposed cis-stereochemistry of the hydroxyl groups suggests a highly specific enzymatic reaction in the bacterial catabolism of fluorene. [] Further research is required to fully understand the enzyme's stereospecificity and its implications for the degradation pathway.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




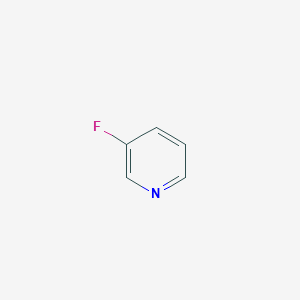
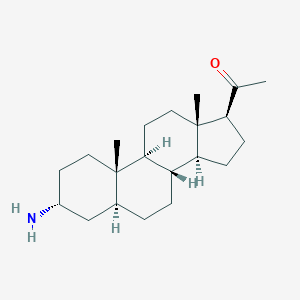
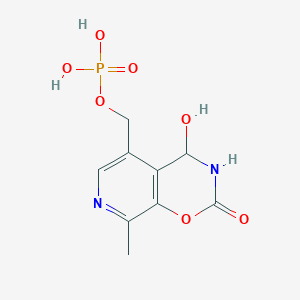
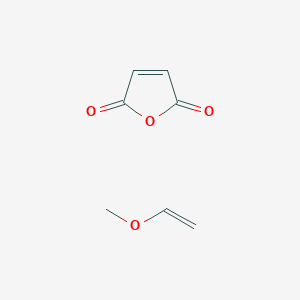
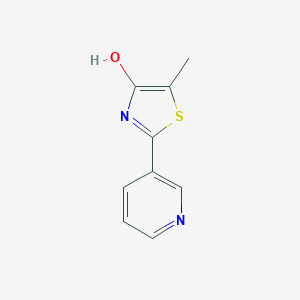
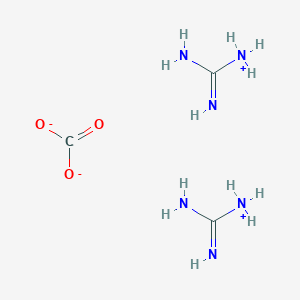
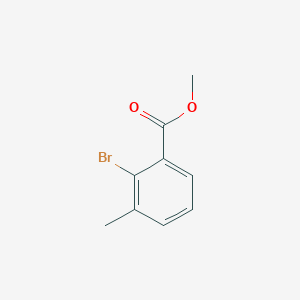
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)
